molecular formula C7H13Cl2O4P B14673052 1,1-Dichloro-2-diethoxyphosphoryloxyprop-1-ene CAS No. 40806-08-4

1,1-Dichloro-2-diethoxyphosphoryloxyprop-1-ene

Cat. No.: B14673052
CAS No.: 40806-08-4
M. Wt: 263.05 g/mol
InChI Key: SSCSXSIFBIOADB-UHFFFAOYSA-N
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Description

1,1-Dichloro-2-diethoxyphosphoryloxyprop-1-ene is an organophosphorus compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes both chlorine and phosphorus atoms, making it a versatile reagent in synthetic chemistry.

Preparation Methods

The synthesis of 1,1-Dichloro-2-diethoxyphosphoryloxyprop-1-ene typically involves the reaction of 1,1-dichloro-2-propanone with diethyl phosphite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature, followed by purification steps to isolate the product.

Chemical Reactions Analysis

1,1-Dichloro-2-diethoxyphosphoryloxyprop-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphates.

    Reduction: Reduction reactions can convert it into simpler organophosphorus compounds.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Dichloro-2-diethoxyphosphoryloxyprop-1-ene has several scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: It can be used in studies involving enzyme inhibition and protein phosphorylation.

    Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.

    Industry: It is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism by which 1,1-Dichloro-2-diethoxyphosphoryloxyprop-1-ene exerts its effects involves the interaction of its phosphorus atom with various molecular targets. This interaction can lead to the inhibition of enzymes that are crucial for biological processes. The pathways involved often include phosphorylation and dephosphorylation reactions, which are essential for regulating cellular activities.

Comparison with Similar Compounds

Similar compounds to 1,1-Dichloro-2-diethoxyphosphoryloxyprop-1-ene include:

    1,1-Dichloro-2-propanone: A simpler compound with similar reactivity but lacking the phosphorus atom.

    Diethyl phosphite: A related organophosphorus compound used in similar synthetic applications.

    1,1-Dichloroacetone: Another chlorinated ketone with comparable chemical properties. The uniqueness of this compound lies in its combined chlorine and phosphorus functionalities, which provide a broader range of reactivity and applications compared to its simpler counterparts.

Properties

CAS No.

40806-08-4

Molecular Formula

C7H13Cl2O4P

Molecular Weight

263.05 g/mol

IUPAC Name

1,1-dichloroprop-1-en-2-yl diethyl phosphate

InChI

InChI=1S/C7H13Cl2O4P/c1-4-11-14(10,12-5-2)13-6(3)7(8)9/h4-5H2,1-3H3

InChI Key

SSCSXSIFBIOADB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(=C(Cl)Cl)C

Origin of Product

United States

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